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Abstract
N(6)-Methyl-3'-amino-3'-deoxyadenosine is a synthetic nucleoside analog featuring two key

modifications to the parent adenosine molecule: a methyl group at the N(6) position of the

adenine base and an amino group replacing the hydroxyl group at the 3' position of the ribose

sugar. While specific research on this compound is limited, its structural features suggest

potential interactions with biological systems, drawing parallels to the well-characterized

activities of N(6)-methyladenosine (m6A) and 3'-amino-3'-deoxyadenosine. This technical guide

consolidates the available information on N(6)-Methyl-3'-amino-3'-deoxyadenosine,

extrapolates its potential biological activities based on related compounds, and provides

detailed experimental protocols for its future investigation.

Introduction
N(6)-Methyl-3'-amino-3'-deoxyadenosine (CAS 6088-33-1) is a purine nucleoside analog

with the chemical formula C₁₁H₁₆N₆O₃.[1] The presence of the N(6)-methyl group, a feature of

the common epigenetic marker N(6)-methyladenosine (m6A), combined with the 3'-amino

modification, suggests a unique pharmacological profile.[1] This document aims to provide a

comprehensive technical overview of its potential biological activities, drawing from the known

effects of its structural components to guide further research and drug development efforts.
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Chemical Structure and Properties
Table 1: Physicochemical Properties of N(6)-Methyl-3'-amino-3'-deoxyadenosine

Property Value Reference

IUPAC Name

(2R,3R,4S,5S)-2-(6-

(methylamino)-9H-purin-9-

yl)-5-

(hydroxymethyl)tetrahydrofura

n-3,4-diamine

CAS Number 6088-33-1 [1]

Molecular Formula C₁₁H₁₆N₆O₃ [1]

Molecular Weight 280.28 g/mol [1]

Canonical SMILES

CNc1ncnc2c1n(cn2)[C@H]3--

INVALID-LINK--

CO)N">C@@HO

Physical Description
White to off-white crystalline

solid

Potential Biological Activities and Mechanisms of
Action
Direct experimental data on the biological activity of N(6)-Methyl-3'-amino-3'-
deoxyadenosine is scarce. However, based on its structural similarity to other well-studied

nucleoside analogs, we can infer several potential areas of biological activity.

Interaction with Adenosine Receptors
The N(6)-methylation of adenosine analogs is known to modulate their affinity and efficacy at

adenosine receptors (A1, A2A, A2B, and A3). For instance, N(6)-methyl modification can

enhance the antagonistic potency of some adenosine derivatives.[1] It is plausible that N(6)-
Methyl-3'-amino-3'-deoxyadenosine could act as a modulator of adenosine signaling.
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Potential interaction with adenosine receptor signaling pathways.

Antiviral Activity
Many nucleoside analogs exhibit antiviral properties by acting as chain terminators during viral

replication or by inhibiting viral polymerases. The 3'-amino group can potentially disrupt the

formation of the phosphodiester bond, leading to premature termination of the growing nucleic

acid chain.

Hypothesized Mechanism of Action:
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Hypothesized antiviral mechanism via chain termination.

Anticancer Activity
3'-amino-3'-deoxyadenosine has been investigated as a potential anticancer agent.[2] The

mechanism often involves the inhibition of RNA synthesis or the induction of apoptosis. The

N(6)-methyl modification could alter the compound's uptake, metabolism, or interaction with

target enzymes, potentially modulating its cytotoxic effects.

Quantitative Data
As of the date of this publication, there is no publicly available quantitative data (e.g., IC₅₀,

EC₅₀, Kᵢ) from biological assays specifically for N(6)-Methyl-3'-amino-3'-deoxyadenosine.

The following table is provided as a template for future studies.
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Table 2: Template for Quantitative Biological Data of N(6)-Methyl-3'-amino-3'-
deoxyadenosine

Assay Type Cell Line / Target Parameter Value

Adenosine Receptor

Binding
CHO-hA1R Kᵢ (nM) -

Adenosine Receptor

Binding
HEK293-hA2AR Kᵢ (nM) -

Adenosine Receptor

Binding
HEK293-hA3R Kᵢ (nM) -

Cytotoxicity HeLa IC₅₀ (µM) -

Cytotoxicity A549 IC₅₀ (µM) -

Antiviral Activity
Influenza A virus

(H1N1)
EC₅₀ (µM) -

Antiviral Activity HIV-1 EC₅₀ (µM) -

Experimental Protocols
The following are detailed methodologies for key experiments that would be crucial for

characterizing the biological activity of N(6)-Methyl-3'-amino-3'-deoxyadenosine.

Adenosine Receptor Binding Assay
This protocol is adapted from standard radioligand binding assays.[3][4]

Objective: To determine the binding affinity (Kᵢ) of N(6)-Methyl-3'-amino-3'-
deoxyadenosine for human adenosine receptors (A1, A2A, A2B, A3).

Materials:

Membrane preparations from cells stably expressing the respective human adenosine

receptor subtype.
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Radioligand specific for each receptor (e.g., [³H]DPCPX for A1, [³H]CGS21680 for A2A,

[¹²⁵I]AB-MECA for A3).

N(6)-Methyl-3'-amino-3'-deoxyadenosine.

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate cofactors).

Glass fiber filters.

Scintillation counter.

Procedure:

Prepare serial dilutions of N(6)-Methyl-3'-amino-3'-deoxyadenosine.

In a 96-well plate, add membrane preparation, radioligand at a concentration near its K₋,

and varying concentrations of the test compound.

Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach

equilibrium.

Terminate the reaction by rapid filtration through glass fiber filters.

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Determine non-specific binding in the presence of a high concentration of a known non-

radioactive ligand.

Calculate the percent inhibition of specific binding at each concentration of the test

compound and determine the IC₅₀ value.

Calculate the Kᵢ value using the Cheng-Prusoff equation.

Experimental Workflow:
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Workflow for adenosine receptor binding assay.

In Vitro Cytotoxicity Assay (MTT Assay)
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This protocol outlines a standard method for assessing the cytotoxic effects of a compound on

cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of N(6)-Methyl-3'-
amino-3'-deoxyadenosine on various cancer cell lines.

Materials:

Adherent cancer cell lines (e.g., HeLa, A549).

Complete cell culture medium.

N(6)-Methyl-3'-amino-3'-deoxyadenosine.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

Solubilization buffer (e.g., DMSO).

96-well plates.

Microplate reader.

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

Prepare serial dilutions of N(6)-Methyl-3'-amino-3'-deoxyadenosine in complete

medium.

Replace the medium in the wells with the medium containing the test compound at various

concentrations. Include untreated control wells.

Incubate the plate for a specified period (e.g., 48 or 72 hours).

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce

MTT to formazan crystals.
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Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate

reader.

Calculate the percentage of cell viability relative to the untreated control.

Plot the percentage of viability against the log of the compound concentration to determine

the IC₅₀ value.

Antiviral Replication Assay
This protocol provides a general framework for assessing the antiviral activity of a compound.

Objective: To determine the half-maximal effective concentration (EC₅₀) of N(6)-Methyl-3'-
amino-3'-deoxyadenosine against a specific virus.

Materials:

Host cell line susceptible to the virus of interest.

Virus stock with a known titer.

N(6)-Methyl-3'-amino-3'-deoxyadenosine.

Method for quantifying viral replication (e.g., plaque assay, qPCR for viral nucleic acids,

ELISA for viral proteins).

Procedure:

Seed host cells in a multi-well plate.

Pre-treat the cells with serial dilutions of N(6)-Methyl-3'-amino-3'-deoxyadenosine for a

short period.

Infect the cells with the virus at a specific multiplicity of infection (MOI).

After an adsorption period, remove the virus inoculum and add fresh medium containing

the respective concentrations of the test compound.
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Incubate for a period sufficient for viral replication.

Quantify the extent of viral replication in the treated and untreated wells using a suitable

method.

Calculate the percentage of inhibition of viral replication at each compound concentration.

Determine the EC₅₀ value from the dose-response curve.

Conclusion and Future Directions
N(6)-Methyl-3'-amino-3'-deoxyadenosine is a synthetically accessible nucleoside analog with

a unique combination of structural modifications that suggest a range of potential biological

activities. While direct experimental evidence is currently lacking, its potential to interact with

adenosine receptors and interfere with nucleic acid synthesis makes it a compound of interest

for further investigation in the fields of antiviral and anticancer drug discovery. The experimental

protocols provided in this guide offer a roadmap for the systematic evaluation of its

pharmacological profile. Future research should focus on synthesizing and purifying this

compound, followed by a comprehensive in vitro and in vivo characterization of its biological

effects and mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1227806#biological-activity-of-n-6-methyl-3-amino-3-
deoxyadenosine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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